N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H17F3N2O3 and its molecular weight is 378.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of diabetes and cellular protection mechanisms. This article aims to summarize the current understanding of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₉F₃N₂O₂
- Molecular Weight : 333.34 g/mol
- CAS Number : 1429334-00-8
The biological activity of this compound is primarily linked to its ability to modulate cellular stress responses, particularly in pancreatic β-cells. The oxazolidinone moiety is known for its role in enhancing cellular resilience against endoplasmic reticulum (ER) stress, which is a significant factor in the pathogenesis of diabetes.
1. Cellular Protection Against ER Stress
Research indicates that compounds similar to this compound exhibit protective effects on pancreatic β-cells under ER stress conditions:
- Case Study : A derivative of this class demonstrated a maximal protective activity of 100% against tunicamycin (Tm)-induced cell death with an EC50 value of 0.1 ± 0.01 μM, indicating high potency in preserving cell viability under stress conditions .
2. Structure-Activity Relationship (SAR)
Studies have explored various modifications to the oxazolidinone scaffold to enhance its biological activity:
Compound | Modification | Maximal Activity (%) | EC50 (μM) |
---|---|---|---|
WO5m | Original | 100 | 0.1 ± 0.01 |
5a | Glycine-like | 45 | 18.6 ± 4 |
5b | 2-Pyridine | 16 | - |
5c | Indazole | 0 | - |
These findings suggest that specific substitutions can significantly impact the efficacy of the compound, providing insights for further development .
3. Potential for Diabetes Treatment
Given its protective effects on β-cells, this compound presents a promising avenue for diabetes treatment strategies aimed at reducing β-cell apoptosis and improving insulin secretion under stress conditions.
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are crucial. The GHS classification indicates that it may pose risks such as eye damage and environmental hazards, necessitating careful handling and further toxicological studies .
Properties
IUPAC Name |
N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-12-6-8-13(9-7-12)24-11-14(27-18(24)26)10-23-17(25)15-4-2-3-5-16(15)19(20,21)22/h2-9,14H,10-11H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSLDTSPRFLEOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.